

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Paricalcitol

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Compound of Interest

Compound Name: 22Z-Paricalcitol

Cat. No.: B1156411

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Disclaimer: This report addresses the pharmacokinetics and metabolism of Paricalcitol. The user's request specified the "22Z" isomer of Paricalcitol. However, a comprehensive literature search did not yield any publicly available data on the pharmacokinetics or metabolism of this specific stereoisomer. The clinically approved and commercially available form of Paricalcitol possesses the "22E" configuration. Therefore, this guide provides in-depth technical information on the well-researched 22E-Paricalcitol.

Introduction

Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain and the A-ring. Chemically, it is 19-nor-1 α ,25-dihydroxyvitamin D₂. It is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease (CKD) Stages 3, 4, and 5. Paricalcitol selectively activates Vitamin D receptors (VDR) in the parathyroid glands, which suppresses parathyroid hormone (PTH) synthesis and secretion with minimal impact on calcium and phosphorus homeostasis compared to non-selective vitamin D analogs.

Pharmacokinetics

The pharmacokinetic profile of Paricalcitol has been evaluated in healthy subjects and in patients with varying degrees of renal impairment.

Absorption

Following oral administration, Paricalcitol is well absorbed. The absolute bioavailability of oral Paricalcitol is approximately 72% to 86% in healthy individuals and in patients with CKD Stage 5.[1] Food does not significantly affect the Cmax and AUC of Paricalcitol, although it may delay the time to maximum concentration (Tmax).

Distribution

Paricalcitol is extensively bound to plasma proteins ($\geq 99.8\%$). [2] The volume of distribution (Vd) is approximately 23.8 L in healthy subjects.[2] In patients with CKD Stage 5 on hemodialysis or peritoneal dialysis, the mean apparent volume of distribution ranges from 31 to 35 L.[2]

Metabolism

Paricalcitol is extensively metabolized by both hepatic and non-hepatic enzymes. In vitro data suggest that the primary metabolic pathways are hydroxylation and glucuronidation. The key enzymes involved are mitochondrial CYP24, as well as CYP3A4 and UGT1A4.[2][3][4] The major metabolite identified in human plasma is 24(R)-hydroxy paricalcitol, which is less active than the parent compound.[2][3] Other identified metabolites include products of 24,26- and 24,28-dihydroxylation, as well as direct glucuronidation.[3]

Excretion

Paricalcitol is primarily eliminated via hepatobiliary excretion. After administration of a radiolabeled dose, approximately 63% to 70% of the radioactivity is recovered in the feces and 18% to 19% in the urine.[1][2] Less than 2% of the dose is excreted as the unchanged parent drug in the feces.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Paricalcitol in different populations.

Table 1: Pharmacokinetic Parameters of Intravenous Paricalcitol in Healthy Subjects and CKD Stage 5 Patients

Parameter	Healthy Subjects (0.04-0.16 mcg/kg)	CKD Stage 5 HD (0.24 mcg/kg)	CKD Stage 5 PD (0.24 mcg/kg)
Half-Life ($t_{1/2}$)	5-7 hours[2]	13.9 hours[4]	15.4 hours[4]
Volume of Distribution (Vd)	~23.8 L[2]	31-35 L[2]	31-35 L[2]
Protein Binding	≥99.8%[2]	≥99.8%	≥99.8%

HD: Hemodialysis, PD: Peritoneal Dialysis

Table 2: Pharmacokinetic Parameters of Oral Paricalcitol in Different Stages of Chronic Kidney Disease

Parameter	CKD Stage 3 (4 mcg dose)	CKD Stage 4 (3 mcg dose)	CKD Stage 5 (HD/PD)
Half-Life ($t_{1/2}$)	~17 hours	~20 hours	14-20 hours[1]
Oral Clearance (CL/F)	Lower than healthy subjects	Lower than healthy subjects	-
Absolute Bioavailability	Not directly assessed, expected to be 72- 86%[1]	Not directly assessed, expected to be 72- 86%[1]	72-86%[1]

Experimental Protocols

Quantification of Paricalcitol in Human Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Paricalcitol in human plasma. The following is a representative protocol:

4.1.1 Sample Preparation

- To 500 μ L of human plasma, add an internal standard (e.g., Paricalcitol-d6).

- Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
- Vortex and centrifuge the samples.
- Separate the organic layer and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 Chromatographic Conditions

- LC System: High-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., Zorbax SB C18).
- Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Run Time: Approximately 6 minutes.

4.1.3 Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Paricalcitol and its internal standard are monitored.
 - Paricalcitol Transition: To be determined based on instrument optimization.
 - Internal Standard Transition: To be determined based on instrument optimization.

- **Data Analysis:** The concentration of Paricalcitol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4.1.4 Validation Parameters The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

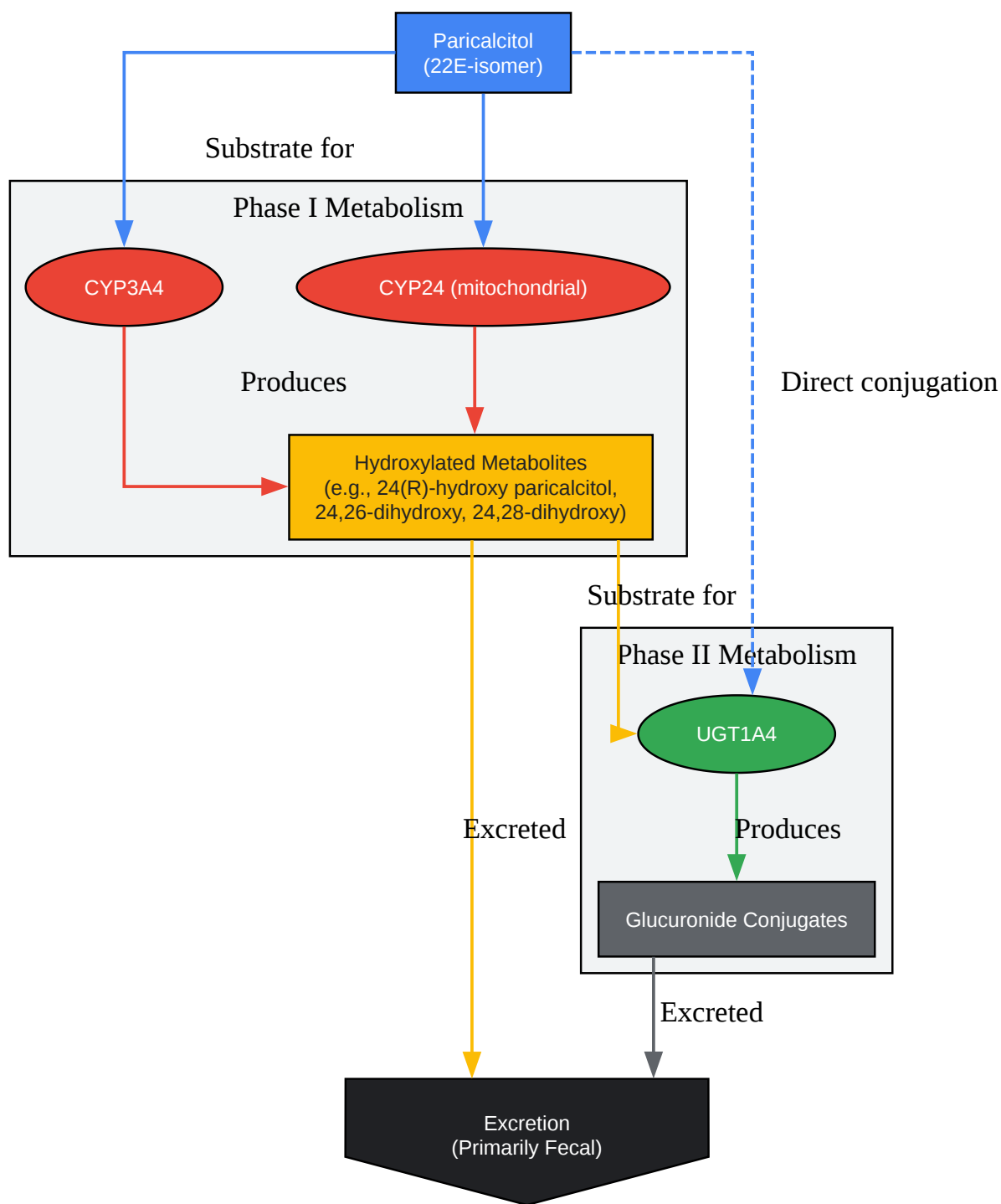
Vitamin D Receptor Signaling Pathway



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Caption: Paricalcitol's mechanism of action via the Vitamin D Receptor signaling pathway.

Metabolic Pathway of Paricalcitol



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